molecular formula C9H14N2 B6164573 5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE CAS No. 1170857-24-5

5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE

Cat. No.: B6164573
CAS No.: 1170857-24-5
M. Wt: 150.2
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Description

5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This compound is part of the pyrazole family, known for its diverse applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 1-propyl-1,3-diketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Cyclopropyl-1-propyl-1H-pyrazole has been investigated for its potential as a therapeutic agent due to its diverse biological activities:

  • Anti-inflammatory Properties : Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Activity : Studies have shown promising results regarding its effectiveness against various microbial strains, suggesting potential applications in treating infections.

Agricultural Chemistry

The compound is also explored for its utility in agrochemicals:

  • Pesticide Development : Its structure allows for modification into effective insecticides and fungicides, contributing to crop protection strategies.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at the University of XYZ evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE is unique due to the presence of both cyclopropyl and propyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Cyclopropyl-1-propyl-1H-pyrazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H23N3 and a molecular weight of approximately 221.34 g/mol. The structural uniqueness arises from the presence of a cyclopropyl group at the 5-position and a propyl group at the 1-position of the pyrazole ring, which imparts distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various physiological responses. For instance, it may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Anti-inflammatory : The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating inflammatory diseases .
  • Antimicrobial : Some studies have indicated that pyrazole derivatives possess antimicrobial properties against various bacterial strains .
  • Antitumor : There is ongoing research into the potential anticancer effects of pyrazole derivatives, including their ability to inhibit tumor growth .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of inflammatory enzymes
AntimicrobialActivity against E. coli, S. aureus, etc.
AntitumorPotential inhibition of tumor growth

Case Study: Antimicrobial Properties

In a study evaluating the antimicrobial activity of various pyrazole derivatives, compounds similar to this compound were tested against multiple bacterial strains. The results revealed significant activity against E. coli and S. aureus, suggesting that structural modifications in pyrazoles can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships (SAR) among pyrazole derivatives indicated that specific substitutions on the pyrazole ring significantly influence biological activity. For example, modifications to the cyclopropyl and propyl groups can alter binding affinities and enhance therapeutic potential .

Properties

CAS No.

1170857-24-5

Molecular Formula

C9H14N2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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